molecular formula C13H13Cl2N3O4 B12340965 ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate

ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate

Cat. No.: B12340965
M. Wt: 346.16 g/mol
InChI Key: JTPDYZKEVDXYKC-RVWBHJPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.23 (t, 3H, J = 7.1 Hz) : Ethyl group (–CH₂CH₃).
  • δ 4.12 (q, 2H, J = 7.1 Hz) : Carbamate methylene (–OCH₂–).
  • δ 2.85 (s, 3H) : Methyl group adjacent to ketone (–COCH₃).
  • δ 7.45 (s, 2H) : Aromatic protons from 3,5-dichlorophenyl ring.
  • δ 10.21 (s, 1H) : Hydrazone NH proton.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 14.1 : Ethyl CH₃.
  • δ 61.8 : Carbamate OCH₂.
  • δ 169.4 : Carbamate carbonyl.
  • δ 198.2 : Ketone carbonyl.
  • δ 135.6, 129.3, 127.1 : Aromatic carbons (C-3,5-Cl substituted).

Table 3: Key ¹H NMR Assignments

δ (ppm) Multiplicity Integration Assignment
1.23 Triplet 3H CH₃ (ethyl)
4.12 Quartet 2H OCH₂
7.45 Singlet 2H Aromatic H

Infrared (IR) Vibrational Analysis of Functional Groups

IR spectroscopy (KBr pellet, cm⁻¹):

  • 3275 : N–H stretch (hydrazone).
  • 1720 : C=O stretch (carbamate).
  • 1680 : C=O stretch (ketone).
  • 1580 : C=N stretch (hydrazone).
  • 750 : C–Cl stretch (dichlorophenyl).

The absence of a broad peak near 3300 cm⁻¹ confirms the absence of free –NH₂ groups, supporting the hydrazone structure over a hydrazine tautomer.

Table 4: IR Spectral Peaks

Wavenumber (cm⁻¹) Assignment
3275 N–H stretch
1720 C=O (carbamate)
1680 C=O (ketone)

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound reveals the following key fragments:

  • m/z 354.04 : Molecular ion [M]⁺.
  • m/z 307.98 : Loss of ethanol (–CH₂CH₃OH).
  • m/z 161.95 : 3,5-Dichlorophenyl fragment [C₆H₃Cl₂]⁺.
  • m/z 114.03 : Carbamate fragment [C₃H₅NO₂]⁺.

The base peak at m/z 161.95 corresponds to the stable dichlorophenyl cation, a common fragmentation pathway in chlorinated aromatics.

Table 5: Major Mass Spectral Fragments

m/z Fragment Ion
354.04 [M]⁺
307.98 [M – CH₂CH₃OH]⁺
161.95 [C₆H₃Cl₂]⁺

Properties

Molecular Formula

C13H13Cl2N3O4

Molecular Weight

346.16 g/mol

IUPAC Name

ethyl N-[(E)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate

InChI

InChI=1S/C13H13Cl2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-8(14)4-9(15)6-10/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7+,18-17?

InChI Key

JTPDYZKEVDXYKC-RVWBHJPNSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Solvent : Ethanol or dichloromethane.
  • Temperature : Reflux (70–80°C) for 4–6 hours.
  • Catalyst : Acetic acid (1–2 equiv) to facilitate imine formation.

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of ethyl acetoacetate, followed by dehydration to form the hydrazone. The Z-configuration is favored due to steric and electronic factors.

Yield : 75–85% after recrystallization from ethanol.

Carbamoylation of the Hydrazone Intermediate

The hydrazone intermediate undergoes carbamoylation at the terminal amine using ethyl chloroformate or mixed carbonate reagents . Two primary methods are employed:

Method 2.1: Acylation with Ethyl Chloroformate

  • Reagents : Ethyl chloroformate, triethylamine (base).
  • Solvent : Dichloromethane or THF at 0–5°C.
  • Mechanism : The free amine attacks the electrophilic carbonyl of ethyl chloroformate, forming the carbamate bond.

Procedure :

  • Dissolve the hydrazone (1 equiv) in anhydrous dichloromethane.
  • Add triethylamine (1.2 equiv) dropwise under nitrogen.
  • Introduce ethyl chloroformate (1.1 equiv) slowly.
  • Stir for 2–4 hours at room temperature.

Yield : 70–78% after column chromatography (silica gel, hexane/ethyl acetate).

Method 2.2: Alkoxycarbonylation Using Di(2-pyridyl) Carbonate (DPC)

  • Reagents : DPC, ethanol.
  • Conditions : Room temperature, 12–24 hours.
  • Advantage : Avoids harsh reagents and improves selectivity.

Procedure :

  • Mix the hydrazone (1 equiv) with DPC (1.5 equiv) in ethanol.
  • Stir until completion (monitored by TLC).
  • Quench with water and extract with ethyl acetate.

Yield : 82–88% after solvent evaporation.

One-Pot Synthesis via Continuous-Flow Carbamate Formation

A modern approach utilizes continuous-flow reactors to streamline the synthesis:

Key Parameters:

  • Reagents : CO₂, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), alkyl halides.
  • Flow Rate : 250 μL/min (reaction mixture), 6.0 mL/min (CO₂).
  • Temperature : 40–60°C.

Steps :

  • Combine 3,5-dichlorophenylhydrazine, ethyl acetoacetate, and DBU in acetonitrile.
  • Introduce CO₂ gas to form the carbamate in situ.
  • React for 20–30 minutes in a coil reactor.

Yield : 65–72% with 95% purity (GC–MS).

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages
Hydrazone + Chloroformate 0–5°C, 2–4 hours 70–78% >90% Scalable, uses common reagents
DPC Alkoxycarbonylation RT, 12–24 hours 82–88% >95% Mild conditions, high selectivity
Continuous-Flow 40–60°C, 30 minutes 65–72% 95% Rapid, reduced solvent waste

Critical Considerations

  • Stereoselectivity : The Z-configuration is maintained via controlled pH and low temperatures during hydrazone formation.
  • Purification : Recrystallization (ethanol/water) or chromatography (hexane/ethyl acetate) ensures product integrity.
  • Side Reactions : Over-carbamoylation or hydrolysis is mitigated by stoichiometric control and anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic features of ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate are compared below with three analogous compounds from the literature.

Structural and Functional Group Comparison

Compound Key Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound (Target) Hydrazin-ylidene, β-ketoester, ethyl carbamate, 3,5-dichlorophenyl C₁₃H₁₂Cl₂N₃O₄ (inferred) ~362 (calculated)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11a) Benzylidene, thiazolo-pyrimidine core, cyano group C₂₀H₁₀N₄O₃S 386
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) Triazole, ethyl carbamate, phenylacetyl C₂₁H₂₀N₄O₃ (inferred) ~400 (estimated)
5-[(3,5-Dichlorophenyl)thio]-imidazole carbamate () Imidazole, carbamate, 3,5-dichlorophenyl-thio C₁₅H₁₂Cl₂N₃O₂S 393

Stability and Reactivity

  • Electron-Withdrawing Effects : The 3,5-dichlorophenyl group in the target compound enhances electrophilicity at the hydrazin-ylidene group compared to electron-donating substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) .
  • Carbamate vs. Cyano Groups: The ethyl carbamate in the target may improve solubility in polar solvents relative to the cyano group in 11a/b, which contributes to planarity and π-stacking .

Biological Activity

Ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate, with the CAS number 477854-18-5, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H14ClN3O4\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{4}

It features a hydrazine moiety and a carbamate functional group, which are known to influence its biological properties. The presence of the 3,5-dichlorophenyl group is particularly significant as it may enhance the compound's reactivity and interaction with biological targets.

Research indicates that compounds containing hydrazine derivatives often exhibit diverse biological activities, including antifungal and antitumor properties. Specifically, hydrazine-based compounds have been shown to inhibit the growth of various fungal strains, including Candida albicans, by disrupting cellular functions and biofilm formation .

Antifungal Activity

A study demonstrated that certain hydrazine derivatives significantly reduced the viability of C. albicans without exhibiting cytotoxicity against human cancer cell lines at concentrations up to 50 µg/mL. The compounds were effective in reducing biofilm formation by about 60% . This suggests that this compound may possess similar antifungal properties.

Biological Assays and Case Studies

Table 1 summarizes key findings from studies involving hydrazine derivatives similar to this compound.

Study Compound Target Organism Effect Concentration (µg/mL) Cytotoxicity
Hyd.HC. albicansFungicidal9.6None
Hyd.OCH₃C. albicansFungicidal11.1None
Hyd.ClC. albicansFungicidal5.6None

Structure-Activity Relationship (SAR)

The structure-activity relationship of carbamate compounds indicates that modifications in the hydrophobic and electronic properties can significantly affect their biological activity. For instance, substituents on the phenoxy group have been shown to enhance inhibitory effects on phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis . This suggests that similar modifications in this compound could potentially enhance its biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.